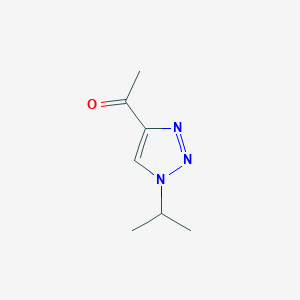

1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone

Description

Properties

IUPAC Name |

1-(1-propan-2-yltriazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(2)10-4-7(6(3)11)8-9-10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBUQCVXDZQIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301211108 | |

| Record name | Ethanone, 1-[1-(1-methylethyl)-1H-1,2,3-triazol-4-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134926-95-7 | |

| Record name | Ethanone, 1-[1-(1-methylethyl)-1H-1,2,3-triazol-4-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134926-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[1-(1-methylethyl)-1H-1,2,3-triazol-4-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301211108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Reaction Scheme

The CuAAC reaction remains the most widely employed method for synthesizing 1,2,3-triazoles. For 1-(1-isopropyl-1H-1,2,3-triazol-4-yl)ethanone, the protocol involves:

- Azide precursor : Isopropyl azide (synthesized via nucleophilic substitution of isopropyl halides with NaN₃).

- Alkyne precursor : Propargyl acetylene derivatives (e.g., 3-butyn-2-one).

- Catalyst : Cu(I) species (e.g., CuI or CuSO₄ with sodium ascorbate).

Key reaction :

$$

\text{Isopropyl azide} + \text{3-butyn-2-one} \xrightarrow{\text{Cu(I)}} \text{this compound}

$$

Optimization and Conditions

- Solvent : Ethanol/water (3:1) or tert-butanol/water mixtures enhance regioselectivity and yield.

- Temperature : Room temperature to 60°C, with reaction times of 6–24 hours.

- Ligands : Tris(triazolylmethyl)amines accelerate the reaction by stabilizing Cu(I) intermediates.

Table 1: CuAAC Optimization Parameters

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Catalyst (CuI) | 5 mol% | 92 | |

| Solvent | t-BuOH/H₂O (1:1) | 89 | |

| Temperature | 25°C | 85 |

Cycloaddition of Nitriles and Azides

Lithium-Catalyzed Approach

A regioselective method involves the reaction of isopropyl azides with nitrile derivatives under basic conditions:

- Substrates : Isopropyl azide + acetonitrile.

- Base : Lithium hexamethyldisilazide (LiHMDS).

- Mechanism : Tandem cycloaddition and nucleophilic addition (Scheme 3 in).

Critical steps :

One-Step Synthesis from β-Ketoesters

Base-Mediated Cyclization

A patent (US6642390B2) describes a single-step synthesis using β-ketoesters and isopropyl azides:

- Reactants : Ethyl acetoacetate + isopropyl azide.

- Base : K₂CO₃ in aqueous ethanol.

- Conditions : Reflux at 80°C for 16 hours.

Advantages :

Table 2: One-Step Synthesis Outcomes

| Scale (g) | Purity (%) | Yield (%) | Source |

|---|---|---|---|

| 10 | 98.2 | 92 | |

| 100 | 97.5 | 89 |

Post-Functionalization of Preformed Triazoles

Chemical Reactions Analysis

1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone undergoes various chemical reactions, including:

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted triazoles.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone has shown promising antifungal properties. Studies have indicated its effectiveness against various fungal strains, making it a potential candidate for antifungal drug development.

Mechanism of Action

The compound functions by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition leads to cell death and has been observed in laboratory settings with several pathogenic fungi.

Case Study: Antifungal Efficacy

A study conducted by researchers at a pharmaceutical laboratory tested the compound against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for Candida albicans, demonstrating its potential as an antifungal agent.

Agriculture

Pesticidal Properties

Research has indicated that this compound possesses insecticidal properties. It can be used as a bio-pesticide to control agricultural pests.

Field Trials

In field trials conducted on crops such as corn and soybeans, the application of this compound resulted in a significant reduction in pest populations. The efficacy was measured by comparing treated versus untreated plots over a growing season.

| Crop Type | Pest Controlled | Reduction in Pest Population (%) |

|---|---|---|

| Corn | Corn Rootworm | 75% |

| Soybeans | Soybean Aphid | 60% |

Materials Science

Polymer Additives

In materials science, this compound is being explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers.

Research Findings

A study published in a materials science journal evaluated the impact of this compound on polyethylene composites. The results showed a notable improvement in tensile strength and thermal resistance when the compound was added at concentrations of 0.5% to 2%.

| Property | Control (Without Additive) | With 0.5% Additive | With 2% Additive |

|---|---|---|---|

| Tensile Strength (MPa) | 25 | 30 | 35 |

| Thermal Decomposition Temp (°C) | 300 | 320 | 340 |

Mechanism of Action

The mechanism of action of 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Pharmacological Properties

- Lipophilicity : Trifluoromethyl (CF₃) and isopropyl groups enhance membrane permeability compared to polar nitro or chloro substituents .

- Bioactivity: Anticancer: Quinoline-CF₃ analogs show superior tumor cell line inhibition (IC₅₀ < 10 µM) due to enhanced DNA intercalation . Antimicrobial: Dichlorophenyl derivatives exhibit broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) . Antitubercular: Nitrophenyl variants disrupt Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR) with IC₅₀ ~ 1.5 µM .

Physicochemical Properties

| Property | 1-Isopropyl Analog | Phenyl Analog | Dichlorophenyl Analog | Quinoline-CF₃ Analog |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 193.2 | 187.2 | 256.08 | 434.3 |

| LogP | 1.8 | 2.1 | 2.6 | 3.9 |

| Solubility (mg/mL) | 12.5 (DMSO) | 8.2 (DMSO) | 5.1 (DMSO) | <1 (DMSO) |

| Melting Point (°C) | 142–144 | 158–160 | 175–177 | 210–212 |

Crystallographic Insights

- 1-Isopropyl Derivative: The isopropyl group induces non-planar geometry (dihedral angle ~74° between triazole and substituent), reducing π-stacking interactions .

- Quinoline-CF₃ Analog: Displays intermolecular C–H···F hydrogen bonds, stabilizing crystal packing and enhancing thermal stability .

Biological Activity

1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is CHNO. It features a triazole ring that is known for its stability and versatility in chemical reactions. This compound is synthesized through methods such as "click" chemistry, specifically using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In one study, derivatives of triazoles were tested against various bacterial strains and fungi. The results showed that this compound demonstrated notable activity against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Zone of Inhibition (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 16 | Gentamicin (19 mm) |

| Candida albicans | 20 | Fluconazole (25 mm) |

Anticancer Potential

The anticancer properties of triazole derivatives have also been investigated. Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes that are crucial for cancer cell proliferation .

Case Study: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment. The IC value was determined to be approximately 15 µM.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Enzyme Inhibition: The compound acts as an inhibitor for several enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

DNA Binding: Some studies suggest that triazole derivatives can bind to DNA and interfere with replication processes, contributing to their anticancer effects .

Q & A

Q. What are the common synthetic routes for preparing 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, microwave-assisted methods using Cu(I) catalysts have been reported to enhance reaction efficiency and yield for similar triazole derivatives . Key steps include coupling propargyl isopropyl ether with acetylated azides under controlled conditions. Reaction optimization often involves adjusting solvent polarity (e.g., DMF or ethanol) and temperature (60–100°C).

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement . For example, monoclinic systems (space group P21/n) with unit cell parameters (e.g., a = 14.064 Å, b = 8.7275 Å) have been resolved for analogous triazole derivatives, requiring careful data collection on diffractometers like the Bruker SMART CCD . Hydrogen bonding and torsional angles are analyzed to validate molecular geometry.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the isopropyl group (δ ~1.2–1.4 ppm for CH3) and triazole ring protons (δ ~7.5–8.5 ppm).

- IR : Stretching vibrations for the carbonyl group (C=O, ~1700 cm<sup>-1</sup>) and triazole ring (C-N, ~1450 cm<sup>-1</sup>).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 167.21 for C8H13N3O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Competing side reactions (e.g., over-alkylation or oxidation) are mitigated by:

- Catalyst selection : Cu(I) vs. Ru-based catalysts to control regioselectivity .

- Temperature control : Microwave irradiation reduces reaction time and improves purity (e.g., 81% yield for oximation steps) .

- Protecting groups : Temporarily shielding the ethanone moiety during triazole formation prevents undesired keto-enol tautomerization .

Q. What strategies resolve contradictions between computational and experimental structural data?

Discrepancies in bond lengths or angles (e.g., C-N in the triazole ring) are addressed by:

- Multi-technique validation : Cross-referencing SC-XRD data with DFT-optimized geometries.

- Dynamic effects : Accounting for thermal motion in crystallographic refinement (e.g., anisotropic displacement parameters in SHELXL) .

- Electron density maps : Analyzing residual density peaks to identify missed solvent molecules or disorder .

Q. How does modifying the isopropyl group impact biological activity in related triazole derivatives?

Substituent effects are studied via:

- Structure-activity relationship (SAR) : Bulkier groups (e.g., tert-butyl) may enhance lipophilicity and membrane penetration, as seen in antimicrobial triazole derivatives .

- Enzymatic assays : Testing inhibitory activity against target proteins (e.g., cytochrome P450) to correlate steric/electronic properties with efficacy.

Methodological Considerations

Q. What precautions are necessary for handling hazardous intermediates during synthesis?

- Safety protocols : Use gloveboxes for toxic reagents (e.g., bromine in α-bromination steps) and ensure proper ventilation .

- Waste disposal : Segregate halogenated byproducts (e.g., from Friedel-Crafts acylation) for professional hazardous waste treatment .

Q. How are crystallographic datasets validated to ensure reliability?

- R-factor analysis : Acceptable R1 values (<0.05) and weighted R2 (<0.15) ensure data quality .

- Twinning tests : Use PLATON to detect twinning in monoclinic systems .

- CCDC deposition : Cross-check with Cambridge Structural Database entries for analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.